N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide
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Overview
Description
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(3-FORMYL-1H-INDOL-1-YL)ACETAMIDE is a complex organic compound that features a unique structure combining a benzodioxepin ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(3-FORMYL-1H-INDOL-1-YL)ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through the cyclization of 1,2-di(cyanomethoxy)benzene, followed by hydrolysis to yield the ketone intermediate.
Indole Derivative Preparation: The indole moiety is prepared by formylation of indole using Vilsmeier-Haack reaction conditions.
Coupling Reaction: The final step involves coupling the benzodioxepin intermediate with the indole derivative under amide formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(3-FORMYL-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(3-FORMYL-1H-INDOL-1-YL)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(3-FORMYL-1H-INDOL-1-YL)ACETAMIDE involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin: A simpler compound with a similar core structure.
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-hydroxybenzamide: Another derivative with potential biological activity.
Uniqueness
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(3-FORMYL-1H-INDOL-1-YL)ACETAMIDE is unique due to its combination of a benzodioxepin ring and an indole moiety, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C21H20N2O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-(3-formylindol-1-yl)acetamide |
InChI |
InChI=1S/C21H20N2O4/c24-14-16-12-23(18-5-2-1-4-17(16)18)13-21(25)22-11-15-6-7-19-20(10-15)27-9-3-8-26-19/h1-2,4-7,10,12,14H,3,8-9,11,13H2,(H,22,25) |
InChI Key |
GSZQLAUHVFSJNU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)C=O)OC1 |
Origin of Product |
United States |
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